2-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide
Overview
Description
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a sulfonyl amine group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and subsequent coupling with benzamide. One common method starts with the preparation of 1,5-dimethyl-1H-pyrazole, which is then sulfonylated using a sulfonyl chloride reagent under basic conditions. The resulting sulfonylated pyrazole is then reacted with benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl amine group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl amine group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrazole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound within the active site .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-1H-pyrazole-4-sulfonamide
- 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoic acid
- 1,5-Dimethyl-1H-pyrazole-4-carboxamide
Uniqueness
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide is unique due to its combination of a pyrazole ring with a sulfonyl amine group and a benzamide moiety. This structure provides a versatile scaffold for further chemical modifications and potential biological activities .
Properties
IUPAC Name |
2-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-11(7-14-16(8)2)20(18,19)15-10-6-4-3-5-9(10)12(13)17/h3-7,15H,1-2H3,(H2,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLURTABHYMFWSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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